Synthesis and Isotopic Purity of Chlorpyrifos methyl-d6: An In-depth Technical Guide
Synthesis and Isotopic Purity of Chlorpyrifos methyl-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Chlorpyrifos methyl-d6, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analytical methods. This document details the synthetic pathway, experimental protocols for synthesis and purification, and methodologies for determining isotopic purity.
Synthesis of Chlorpyrifos methyl-d6
The synthesis of Chlorpyrifos methyl-d6 (O,O-bis(methyl-d3) O-(3,5,6-trichloropyridin-2-yl) phosphorothioate) is achieved through a two-stage process. The first stage involves the preparation of the key deuterated intermediate, O,O-bis(methyl-d3) phosphorochloridothioate. The second stage is the coupling of this intermediate with 3,5,6-trichloro-2-pyridinol.
Stage 1: Synthesis of O,O-bis(methyl-d3) phosphorochloridothioate
The synthesis of the deuterated phosphorochloridothioate intermediate can be adapted from established methods for its non-deuterated analogue.[1][2] The general approach involves the reaction of thiophosphoryl chloride (PSCl₃) with deuterated methanol (CD₃OD).
Reaction Scheme:
A detailed experimental protocol is provided below.
Stage 2: Synthesis of Chlorpyrifos methyl-d6
The final step in the synthesis is the reaction of O,O-bis(methyl-d3) phosphorochloridothioate with 3,5,6-trichloro-2-pyridinol in the presence of a base to yield Chlorpyrifos methyl-d6.[3]
Reaction Scheme:
A detailed experimental protocol for this stage is also provided below.
Experimental Protocols
Synthesis of O,O-bis(methyl-d3) phosphorochloridothioate
Materials:
-
Phosphorus trichloride (PCl₃)
-
Sulfur (S)
-
Deuterated methanol (CD₃OD, 99.5 atom % D)
-
Sodium metal (Na)
-
Anhydrous diethyl ether
Procedure:
-
Preparation of Thiophosphoryl Chloride (PSCl₃): In a fume hood, carefully react phosphorus trichloride with sulfur in a 1:1 molar ratio. The reaction is exothermic and should be controlled by cooling. The product, thiophosphoryl chloride, can be purified by distillation.
-
Preparation of O-methyl-d3 phosphorodichloridothioate: Slowly add one equivalent of deuterated methanol to a solution of thiophosphoryl chloride in anhydrous diethyl ether at 0-5°C. The reaction will release HCl gas. After the addition is complete, stir the reaction mixture for 2-3 hours at room temperature.
-
Preparation of Sodium methoxide-d3: In a separate flask, carefully react sodium metal with an excess of deuterated methanol under an inert atmosphere to prepare a solution of sodium methoxide-d3.
-
Formation of O,O-bis(methyl-d3) phosphorochloridothioate: Slowly add one equivalent of the sodium methoxide-d3 solution to the O-methyl-d3 phosphorodichloridothioate solution at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the sodium chloride precipitate. The filtrate, containing the desired product, can be concentrated under reduced pressure. The crude product should be used immediately in the next step due to its potential instability.
Synthesis of Chlorpyrifos methyl-d6
Materials:
-
O,O-bis(methyl-d3) phosphorochloridothioate (from Stage 1)
-
3,5,6-Trichloro-2-pyridinol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3,5,6-trichloro-2-pyridinol in anhydrous acetonitrile.
-
Add a slight excess (1.1-1.2 equivalents) of anhydrous potassium carbonate to the solution.
-
To this stirred suspension, add a solution of O,O-bis(methyl-d3) phosphorochloridothioate in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude Chlorpyrifos methyl-d6 can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The purified product should be a colorless crystalline solid.[4]
Isotopic Purity Determination
The isotopic purity of the synthesized Chlorpyrifos methyl-d6 is a critical parameter and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR provides information on the overall deuterium enrichment and the position of the deuterium labels. Both ¹H and ²H NMR can be employed.
Experimental Protocol for qNMR:
-
Sample Preparation: Accurately weigh a known amount of the synthesized Chlorpyrifos methyl-d6 and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte or standard.[5][6]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.[6] The isotopic purity is determined by comparing the integral of the residual proton signal in the methoxy region (around 3.9-4.0 ppm) to the integral of a known proton signal from the internal standard.
-
²H NMR Analysis: For highly deuterated compounds, ²H NMR can be a valuable tool. The sample is dissolved in a non-deuterated solvent. The deuterium spectrum will show a signal corresponding to the -OCD₃ groups, and its integration, relative to a deuterated internal standard, can be used to determine the deuterium content.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is used to determine the distribution of isotopologues (d₀ to d₆) in the final product.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation: Prepare a dilute solution of the synthesized Chlorpyrifos methyl-d6 in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A C18 reversed-phase column is typically used for the separation of organophosphorus pesticides.[9]
-
Mass Spectrometric Analysis: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan mass spectra of the eluting peak corresponding to Chlorpyrifos methyl-d6. The high resolution allows for the separation of the different isotopologues.
-
Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d₀ to d₆). The relative abundance of each isotopologue is determined by integrating the peak areas. The isotopic purity is then calculated based on the percentage of the d₆ isotopologue relative to the sum of all isotopologues.[10][11][12][13]
Data Presentation
The quantitative data for the synthesis and isotopic purity of Chlorpyrifos methyl-d6 should be summarized in clear and concise tables for easy comparison.
Table 1: Synthesis Yield of Chlorpyrifos methyl-d6
| Starting Material (3,5,6-Trichloro-2-pyridinol) | Reagent (O,O-bis(methyl-d3) phosphorochloridothioate) | Product (Chlorpyrifos methyl-d6) | Yield (%) |
| Mass (g) | Mass (g) | Mass (g) | |
| Moles | Moles | Moles |
Table 2: Isotopic Purity of Chlorpyrifos methyl-d6 by qNMR
| Method | Analyte Signal | Internal Standard Signal | Calculated Isotopic Purity (atom % D) |
| ¹H qNMR | Residual -OCH₃ | Known proton signal | |
| ²H qNMR | -OCD₃ signal | Deuterated standard signal |
Table 3: Isotopologue Distribution of Chlorpyrifos methyl-d6 by LC-MS/MS
| Isotopologue | Measured m/z ([M+H]⁺) | Relative Abundance (%) |
| d₀ | ||
| d₁ | ||
| d₂ | ||
| d₃ | ||
| d₄ | ||
| d₅ | ||
| d₆ | ||
| Total | 100 |
Visualizations
Synthesis Pathway of Chlorpyrifos methyl-d6
Caption: Synthesis pathway of Chlorpyrifos methyl-d6.
Experimental Workflow for Isotopic Purity Analysis
Caption: Experimental workflow for isotopic purity analysis.
References
- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 2. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 3. Chlorpyrifos-methyl (Ref: OMS 1155) [sitem.herts.ac.uk]
- 4. Chlorpyrifos-methyl | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification and Characterization of a Novel Chlorpyrifos Hydrolase from Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Utilizing Natural Isotopologue Transitions in Expanding the Linear Dynamic Range of LC-MS/MS Assay for Small-Molecule Pharmacokinetic Sample Analysis – A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
